molecular formula C10H11O5- B231272 3-Methoxy-4-hydroxyphenyllactate

3-Methoxy-4-hydroxyphenyllactate

Cat. No. B231272
M. Wt: 211.19 g/mol
InChI Key: SVYIZYRTOYHQRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-hydroxyphenyllactate (MHPL) is a naturally occurring compound found in human urine and is a metabolite of the amino acid tyrosine. MHPL has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

3-Methoxy-4-hydroxyphenyllactate exerts its effects through various mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. 3-Methoxy-4-hydroxyphenyllactate also inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammation. Additionally, 3-Methoxy-4-hydroxyphenyllactate has been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Biochemical and physiological effects:
3-Methoxy-4-hydroxyphenyllactate has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-Methoxy-4-hydroxyphenyllactate also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-Methoxy-4-hydroxyphenyllactate has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-Methoxy-4-hydroxyphenyllactate has several advantages for lab experiments. It is a naturally occurring compound and can be easily synthesized from tyrosine. 3-Methoxy-4-hydroxyphenyllactate is also stable and can be stored for long periods without degradation. However, one limitation of using 3-Methoxy-4-hydroxyphenyllactate in lab experiments is its low solubility in water, which can limit its bioavailability.

Future Directions

There are several future directions for research on 3-Methoxy-4-hydroxyphenyllactate. One area of research is the development of 3-Methoxy-4-hydroxyphenyllactate-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to increase the yield of 3-Methoxy-4-hydroxyphenyllactate. Additionally, further studies are needed to elucidate the mechanisms of action of 3-Methoxy-4-hydroxyphenyllactate and its effects on various signaling pathways.

Synthesis Methods

3-Methoxy-4-hydroxyphenyllactate can be synthesized from tyrosine via the tyrosine catabolic pathway. Tyrosine is first converted to 4-hydroxyphenylpyruvate (HPP) by the enzyme tyrosine transaminase. HPP is then converted to 4-hydroxyphenyllactate (HPL) by the enzyme HPP decarboxylase. Finally, HPL is methylated to form 3-Methoxy-4-hydroxyphenyllactate by the enzyme catechol-O-methyltransferase (COMT).

Scientific Research Applications

3-Methoxy-4-hydroxyphenyllactate has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 3-Methoxy-4-hydroxyphenyllactate has been shown to have antioxidant, anti-inflammatory, and antitumor properties in vitro and in vivo.

properties

Product Name

3-Methoxy-4-hydroxyphenyllactate

Molecular Formula

C10H11O5-

Molecular Weight

211.19 g/mol

IUPAC Name

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/p-1

InChI Key

SVYIZYRTOYHQRE-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O

synonyms

3-methoxy-4-hydroxyphenyllactic acid
vanillactic acid
vanillylactic acid

Origin of Product

United States

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